tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
Description
tert-Butyl (R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a central ketone moiety at the 5-position, and a phenyl substituent. The (R)-configuration at the stereogenic center ensures its utility in asymmetric synthesis, particularly in pharmaceutical intermediates. Its tert-butyl ester and Boc groups enhance solubility and stability during synthetic processes, making it valuable for peptide coupling and drug development .
Properties
Molecular Formula |
C20H29NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24) |
InChI Key |
GQSXJAJHFGIAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The process generally includes the purification of the product using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) and tert-butyl ester groups are critical for protecting the amine and carboxyl functionalities. Deprotection is typically achieved under acidic conditions:
Key Findings :
-
Boc deprotection occurs rapidly in 20–50% TFA/DCM at 0–25°C, preserving the ester group.
-
Hydrolysis of the tert-butyl ester requires stronger bases (e.g., LiOH) and polar protic solvents .
Nucleophilic Substitution
The β-keto ester moiety facilitates nucleophilic attacks at the α-carbon. Common reactions include:
Example Reaction :
Yield: ~70–85% (estimated from analogous procedures) .
Peptide Coupling
The compound serves as a Boc-protected intermediate in solid-phase peptide synthesis (SPPS):
| Coupling Agent | Solvent | Application | Source |
|---|---|---|---|
| HATU/DIPEA | DMF | Incorporation into peptide backbones | |
| EDCl/HOBt | CH₂Cl₂ | Synthesis of cyclic peptidomimetics |
Mechanistic Insight :
Activation of the carboxylate group (via HATU) enables amide bond formation with free amines, retaining stereochemistry at the α-carbon .
Photoredox Functionalization
Recent advances utilize photoredox catalysis for C–S bond formation:
| Substrate | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| Acyl azolium salts | 4CzIPN | DMF, 470 nm light, DBU | β-Keto sulfides |
Procedure :
The compound reacts with tert-butylthiolate under photoredox conditions (4CzIPN, 470 nm) to yield β-keto sulfides with >90% conversion .
Comparative Reactivity Data
| Reaction Type | Rate (Relative) | Stereochemical Outcome | Byproducts |
|---|---|---|---|
| Boc deprotection | Fast (k ≈ 10⁻³/s) | Retention | CO₂, tert-butanol |
| Ester hydrolysis | Moderate | Racemization (<5%) | tert-Butyl chloride |
| Amide coupling | High | Retention (R-config.) | HOBt, urea derivatives |
Scientific Research Applications
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It serves as a precursor in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations:
- Substituent Effects: The target compound’s 5-oxo-5-phenyl group increases aromaticity and lipophilicity compared to bromo (–4) or dimethylamino () analogs, influencing solubility and receptor binding in drug design.
- Stereochemical Impact : The (R)-configuration in the target compound contrasts with the (S)-configured bromo analog, which may alter enzymatic recognition in biological systems .
- Protection Strategies : The Boc group is ubiquitous across analogs, but the patent compound () employs multiple Boc protections for stepwise peptide elongation, highlighting synthetic versatility.
Biological Activity
tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, commonly referred to as Boc-R-Phe, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protective group, which is crucial for the stability and reactivity of the amino group in various biological applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.37 g/mol. The compound features a phenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N1O5 |
| Molecular Weight | 301.37 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The Boc group facilitates the compound's stability and solubility, enhancing its bioavailability.
- Amino Acid Transport : Research indicates that compounds similar to Boc-R-Phe can act as substrates for amino acid transport systems. They may enter cells via system A transporters, which are responsible for the uptake of small neutral amino acids .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, leading to altered metabolic pathways. This can be particularly relevant in cancer therapy where metabolic reprogramming is a hallmark of tumor growth .
Case Studies
Several studies have evaluated the effects of related compounds on various biological systems:
- Study on Gliosarcoma Cells : In vitro assays demonstrated that compounds with similar structures could effectively inhibit gliosarcoma cell proliferation by interfering with amino acid transport mechanisms. The study reported significant tumor uptake ratios, suggesting potential therapeutic applications in oncology .
- N-Boc Protection Studies : The efficiency of N-Boc protection methods has been explored extensively, indicating that the protective group enhances the stability of amine-containing compounds during synthesis and biological evaluation .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Gliosarcoma Cell Lines | Significant inhibition of cell proliferation |
| Amino Acid Transport | Enhanced uptake via system A transport |
| Enzyme Interaction | Potential inhibition observed in metabolic pathways |
Q & A
Basic: What are the key considerations for synthesizing tert-Butyl (R)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate with high yield?
Answer:
The synthesis requires orthogonal protection strategies to preserve stereochemistry and functional groups. The tert-butyl (Boc) group is often used to protect amines due to its stability under basic conditions and selective removal with acids (e.g., TFA). For example:
- Stepwise Protection : Introduce the Boc group early to prevent undesired side reactions at the amine .
- Coupling Conditions : Use carbodiimide-based reagents (e.g., DCC) or mixed carbonates for esterification, ensuring anhydrous conditions to avoid hydrolysis .
- Monitoring : Track reaction progress via TLC or LC-MS, focusing on the disappearance of starting materials (~1.55 min LC-MS retention time for intermediates) .
Advanced: How can stereochemical integrity be maintained during the synthesis of this compound?
Answer:
Chiral resolution and asymmetric catalysis are critical.
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured precursors) to enforce stereochemistry at the α-carbon .
- Crystallographic Validation : Confirm absolute configuration via X-ray diffraction, as demonstrated for similar lactam-constrained amino acids adopting C2 half-chair conformations .
- Kinetic Control : Optimize reaction temperature and solvent polarity to minimize racemization. For example, low-temperature (-20°C) storage of intermediates prevents epimerization .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How is this compound utilized in peptide synthesis, and what methodological challenges arise?
Answer:
The compound serves as a Boc-protected intermediate for solid-phase peptide synthesis (SPPS):
- Coupling Reactions : Activate the carboxylate with HATU or PyBOP, ensuring compatibility with acid-labile Boc groups .
- Deprotection : Use TFA in dichloromethane (20% v/v) to remove Boc without cleaving the tert-butyl ester .
- Challenges : Competing hydrolysis of the 5-oxo group under basic conditions requires pH control (e.g., buffered solutions at pH 6–7) .
Advanced: How should researchers address stability and storage limitations of this compound?
Answer:
- Moisture Sensitivity : Store at -20°C in sealed, desiccated containers to prevent ester hydrolysis .
- Light Sensitivity : Amber glassware or foil wrapping mitigates UV-induced degradation of the phenylketone moiety .
- Handling : Use inert atmospheres (N/Ar) during weighing to avoid oxidation .
Data Contradiction: How to resolve discrepancies in reported toxicity or safety data for this compound?
Answer:
- Gap Analysis : Note that acute toxicity data are often unavailable for research-grade compounds . Mitigate risks by:
- In Silico Modeling : Predict LD using QSAR tools (e.g., EPA’s TEST).
- Empirical Testing : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cell lines) .
- Safety Protocols : Follow OSHA guidelines for handling unknown toxicity compounds (e.g., PPE, fume hoods) .
Methodological: What strategies identify and characterize reaction byproducts during synthesis?
Answer:
- Byproduct Profiling : Use LC-MS/MS to detect impurities (e.g., hydrolyzed esters or de-Boc intermediates) .
- Isolation : Scale-up reactions and purify byproducts via flash chromatography (hexane:EtOAc gradients) for structural elucidation .
- Mechanistic Studies : Perform O-labeling experiments to trace oxygen sources in hydrolysis byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
